REACTION_CXSMILES
|
ClCCCC([NH:7][C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([S:24](=[O:27])(=[O:26])[NH2:25])[C:16]=1[O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:11]([OH:13])=[O:12])=O.Cl[CH:29]([CH2:33][CH3:34])[C:30](N)=[O:31].[OH-:35].[K+].Cl>O>[O:17]([C:16]1[C:15]([S:24](=[O:26])(=[O:27])[NH2:25])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[NH:7][CH2:34][CH2:33][CH2:29][C:30]([OH:35])=[O:31])[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling it
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
ADDITION
|
Details
|
by adding ice
|
Type
|
CUSTOM
|
Details
|
the product collected
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
A recrystallization from aq. acetone
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=C(C=C(C=C1S(N)(=O)=O)C(=O)O)NCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 120.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |